5-Sulfosalicylic acid hydrate
Overview
Description
5-Sulfosalicylic acid is strongly acidic in nature. It exists in various hydrated forms such as dihydrate, dideuterate, trihydrate, and pentahydrate . It acts as a ligand and forms various coordination complexes . It forms a complex with theophylline and is used for reducing and fixation of proteins in agarose and polyacrylamide gels .
Synthesis Analysis
5-Sulfosalicylic acid hydrate can be used in the synthesis of hydrated complexes with benzotriazole, N, N′ -dimethylpiperazine, and N -methylpiperazine for the study of hydrogen bonding in supramolecular crystal structure . It has been used as an organocatalyst for one-pot synthesis of 2H-indazolo [2,1-b]phthalazine-triones .Molecular Structure Analysis
The crystal structure of 5-Sulfosalicylic acid has been investigated by X-ray photoelectron spectroscopy (XPS) . It forms 1:1 proton-transfer compounds with the ortho-substituted monocyclic heteroaromatic Lewis bases .Chemical Reactions Analysis
5-Sulfosalicylic acid is a strong acid capable of protonating water . It forms a new theophylline complex . It has been used as a spray reagent for the detection of amino acids on TLC plates .Physical And Chemical Properties Analysis
5-Sulfosalicylic acid is a solid at 20°C . It is a strong acid capable of protonating water .Scientific Research Applications
Crystal Structure and Supramolecular Interactions
- 5-Sulfosalicylic acid hydrate forms complex structures with various substances, displaying interesting crystal structures and supramolecular interactions. For instance, its reaction with hydrazine hydrate results in a hydrated salt with intricate hydrogen bonding patterns (Selvaraju, Venkatesh, & Sundararajan, 2011). Similarly, its combination with 6-benzylaminopurine leads to a unique crystal structure with hydrogen bonds forming a three-dimensional supramolecular network (Xia, Ma, & Zhu, 2010).
Solid State Transformations
- In solid-state chemistry, 5-sulfosalicylic acid hydrate undergoes reversible transformations upon dehydration and rehydration, showing dynamic structural changes. This property is significant for understanding the behavior of organic salts in different conditions (Fu, Xu, Liu, & Guo, 2018).
Polymer Formation
- It plays a role in the synthesis of polymeric structures. For instance, its interaction with metals like rubidium(I), caesium(I), and lead(II) results in complex polymer structures, highlighting its utility in forming diverse materials (Smith, Wermuth, Young, & White, 2007).
Antioxidant Activity in Horticulture
- 5-Sulfosalicylic acid enhances the vase life of cut flowers by increasing reactive oxygen species scavenging activity, demonstrating its potential in horticulture (Ezhilmathi, Singh, Arora, & Sairam, 2007).
Conductive Polymers
- Its role in the formation of conductive polymers is notable. The investigation into its use as a dopant in polyaniline synthesis reveals enhanced electrochemical stability and solubility, showing its importance in materials science (Trivedi & Dhawan, 1993).
Pharmaceutical Research
- In pharmaceutical research, 5-sulfosalicylic acid hydrate forms various compounds with potential antimicrobial and antioxidant properties, as seen in studies involving compounds like 4-chloroanilinium-5-sulfosalicylate monohydrate (Rajkumar, Parameswaran, Suresh, & Chandramohan, 2021).
Optical and Non-linear Optical Properties
- It's also explored for its optical and non-linear optical properties, which are significant in the development of organic materials with tunable optical characteristics (Ivanova & Spiteller, 2011).
Photochemical Studies
- Photochemical studies of 5-sulfosalicylic acid in aqueous solutions offer insights into its photophysical behaviors, which are crucial for understanding its interactions with light (Pozdnyakov, Plyusnin, Grivin, Vorobyev, Bazhin, & Vauthey, 2006).
Application in Metal Recovery
- Its application extends to metal recovery, as evidenced by its use in leaching processes for materials like malachite and metallurgical slag, highlighting its potential in mining and metallurgy (Deng, Wen, Yin, Wu, & Sun, 2017); (Wang, Gao, Song, Xue, Zhang, Yang, & Liu, 2021).
Membrane Sensors
- Its integration in membrane sensors for selective detection of compounds showcases its versatility in analytical chemistry (Shahrokhian, Taghani, Hamzehloei, & Mousavi, 2004).
Hydrogen Bonding Studies
- Studies on its hydrogen bonding in proton-transfer compounds help understand the molecular interactions that govern its behavior and applications (Smith, Wermuth, & Healy, 2006).
UV Absorption in Layered Double Hydroxides
- Research on its intercalation in layered double hydroxides for UV absorption properties opens avenues in the development of materials with enhanced resistance to UV degradation (Zhang, Lin, Tuo, Evans, & Li, 2007).
Safety And Hazards
Future Directions
5-Sulfosalicylic acid hydrate can be used in the synthesis of hydrated complexes with benzotriazole, N, N′ -dimethylpiperazine, and N -methylpiperazine for the study of hydrogen bonding in supramolecular crystal structure . It has potential applications in the synthesis of drug-like organic molecules .
properties
IUPAC Name |
2-hydroxy-5-sulfobenzoic acid;hydrate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6O6S.H2O/c8-6-2-1-4(14(11,12)13)3-5(6)7(9)10;/h1-3,8H,(H,9,10)(H,11,12,13);1H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PAUDQWJTTVPGHZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1S(=O)(=O)O)C(=O)O)O.O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8O7S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80349828 | |
Record name | 5-Sulfosalicylic acid hydrate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80349828 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Sulfosalicylic acid hydrate | |
CAS RN |
304851-84-1 | |
Record name | 5-Sulfosalicylic acid hydrate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80349828 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-Sulphosalicylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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